A 419259 Trihydrochloride-D3
Description
Contextualization of Src Family Kinase Inhibitor Research
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play critical roles in regulating a wide array of cellular processes. These include cell proliferation, differentiation, survival, adhesion, migration, and invasion. nih.govnih.govtandfonline.comnih.gov The deregulation of SFK activity has been implicated in the development and progression of various human cancers, making them a key target for therapeutic intervention. nih.govnih.govresearchgate.netmdpi.com
Research into SFK inhibitors is driven by the need for more effective and targeted cancer therapies. researchgate.net These inhibitors aim to block the aberrant signaling pathways driven by overactive SFKs, thereby impeding tumor growth and metastasis. nih.govresearchgate.net The study of SFKs extends beyond oncology, with research exploring their roles in other conditions such as chronic kidney disease, cardiovascular diseases, and inflammatory responses. nih.govphysiology.orgmedsci.org
The development of selective and potent SFK inhibitors is a major focus of this research area. harvard.edu While several SFK inhibitors have been developed and are in clinical trials, challenges remain, including the development of drug resistance. nih.govnih.govacs.org
Rationale for Investigating A 419259 Trihydrochloride-D3 in Preclinical and In Vitro Systems
A 419259 has been identified as a potent, second-generation pyrrolo-pyrimidine inhibitor with high selectivity for the Src family of kinases. medchemexpress.commedchemexpress.com Its deuterated form, this compound, is particularly valuable for preclinical and in vitro research for several reasons:
Potency and Selectivity: A 419259 demonstrates significant inhibitory activity against several Src family members, including Src, Lck, Lyn, and Hck, with IC50 values in the low nanomolar range. medchemexpress.commedchemexpress.comcaymanchem.com It shows much lower potency against other kinases like c-Abl, indicating its selectivity. caymanchem.com This selectivity is crucial for minimizing off-target effects and for precisely probing the function of SFKs.
Mechanism of Action: A 419259 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain. acs.org X-ray crystallography studies have revealed that its binding induces an outward rotation of the αC-helix of the kinase, a conformation that is incompatible with the enzyme's catalytic activity. nih.govacs.orgacs.orgnih.gov
Preclinical Efficacy: In vitro studies have shown that A 419259 can block the proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, particularly those from chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML). medchemexpress.commedchemexpress.comcaymanchem.comtocris.com It has been shown to inhibit the growth of Philadelphia chromosome-positive (Ph+) myeloid leukemia cells and to suppress the proliferation of AML stem cells. caymanchem.comtocris.com
Utility of Deuteration: The presence of deuterium (B1214612) atoms in this compound allows for more detailed pharmacokinetic and metabolic studies. The heavier isotope can alter the rate of metabolic processes, which can be tracked and analyzed, providing valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
The following table summarizes the inhibitory activity of A 419259 against various kinases:
| Kinase | IC50 (nM) |
|---|---|
| Src | 9 medchemexpress.commedchemexpress.comcaymanchem.com |
| Lck | <3 medchemexpress.commedchemexpress.comcaymanchem.com |
| Lyn | <3 medchemexpress.commedchemexpress.comcaymanchem.com |
| Hck | 0.43 - 11.26 caymanchem.comtocris.com |
| c-Abl | 3000 caymanchem.com |
Scope and Objectives for Advanced Academic Inquiry into this compound
Future academic research on this compound is likely to focus on several key areas:
Overcoming Drug Resistance: A primary challenge with kinase inhibitors is the emergence of resistance. nih.govacs.org Studies have shown that mutations in the "gatekeeper" residue of the kinase can confer resistance to A 419259. nih.govnih.govplos.org Further investigation into the mechanisms of resistance and the development of strategies to overcome it, such as combination therapies, are crucial. nih.gov
Exploring Broader Therapeutic Applications: While much of the research has focused on leukemia, the role of SFKs in a wide range of solid tumors and other diseases suggests that A 419259 could have broader therapeutic potential. tandfonline.commdpi.comphysiology.orgmedsci.org Further preclinical studies in different disease models are warranted.
Biomarker Identification: To enhance the clinical potential of A 419259, it is essential to identify predictive biomarkers that can help select patients who are most likely to respond to treatment. nih.gov This could involve analyzing the expression and activation status of SFKs in patient samples.
Structural and Mechanistic Studies: Deeper investigation into the structural basis of A 419259's interaction with different SFK members and their mutants can inform the design of next-generation inhibitors with improved potency and selectivity, and a reduced likelihood of resistance. acs.org
Properties
Molecular Formula |
C₂₉H₃₁D₃N₆O·3HCl |
|---|---|
Molecular Weight |
485.6436463 |
Synonyms |
Trideuterated A 419259 Trihydrochloride |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of a 419259 Trihydrochloride D3
Identification and Characterization of Primary Molecular Targets of A 419259 Trihydrochloride-D3
A 419259 is a second-generation pyrrolo-pyrimidine compound designed as a potent and selective inhibitor of Src family kinases (SFKs). cancer-research-network.com Its primary molecular mechanism involves binding to the ATP-binding pocket of these kinases, which blocks their autophosphorylation and subsequent activation, thereby disrupting key oncogenic signaling pathways. selleckchem.comselleckchem.com
A 419259 demonstrates broad-spectrum inhibitory activity against multiple members of the Src kinase family. medchemexpress.commedchemexpress.com In vitro kinase assays have quantified its high potency, revealing low nanomolar IC50 values for several key SFKs. caymanchem.com This potent inhibition of SFK activity is central to its effects on cellular processes. nih.gov
Hematopoietic cell kinase (Hck) is a significant target of A 419259, with a reported IC50 value of 11.26 nM. caymanchem.com Structural studies involving cocrystallization of Hck with A-419259 show that the inhibitor binds at the ATP-site and stabilizes the kinase domain in a DFG-in/αC-helix-out conformation, which is incompatible with phosphotransfer. acs.org This binding induces an extended conformation of the activation loop, representing a unique inactive state. acs.orgnih.gov
Research has also identified an inhibitor-resistant mutant of Hck. nih.govnih.gov By replacing the "gatekeeper" threonine residue at position 338 with a bulkier methionine (Hck-T338M), the sensitivity of Hck to A-419259 was reduced by approximately 30-fold in vitro. nih.govnih.govresearchgate.net In cellular models, this mutation allowed Hck to remain active at concentrations of A-419259 that completely inhibit the wild-type enzyme. nih.gov This demonstrates that Hck is a critical direct target responsible for the compound's effects in certain cellular contexts. nih.govtaylorandfrancis.com
The proto-oncogene tyrosine-protein kinase Src is a primary target of A 419259, with a reported IC50 of 9 nM. selleckchem.comselleckchem.commedchemexpress.commedchemexpress.comcaymanchem.com In various cell lines, A-419259 has been shown to block Src kinase activation with an IC50 between 0.1 and 0.3 μM. cancer-research-network.comresearchgate.net This inhibition of endogenous SFK activity, including c-Src, disrupts Src-driven cellular processes. medchemexpress.com
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| Lck | <3 | selleckchem.comselleckchem.commedchemexpress.comcaymanchem.com |
| Lyn | <3 | selleckchem.comselleckchem.commedchemexpress.comcaymanchem.com |
| Src | 9 | selleckchem.comselleckchem.commedchemexpress.comcaymanchem.com |
| Hck | 11.26 | caymanchem.comnih.gov |
A 419259 was developed to have enhanced selectivity for the Src family over other tyrosine kinases. cancer-research-network.com This selectivity has been demonstrated in comparative assays, where it showed significantly lower potency against c-Abl, with an IC50 of 3,000 nM, and against Protein Kinase C (PKC), with an IC50 greater than 33 μM. caymanchem.com
A broader assessment of its selectivity was conducted using a KINOMEscan analysis, which profiled the compound against 468 kinases at a concentration of 1.0 μM. acs.orgnih.gov The results indicated a narrow selectivity profile, with only 19 kinase domain interactions observed, confirming its high specificity for a limited set of kinases, primarily within the Src family. acs.orgnih.gov
| Kinase Target | IC50 | Reference |
|---|---|---|
| Src Family (Src, Lck, Lyn, Hck) | <3 - 11.26 nM | caymanchem.com |
| c-Abl | 3,000 nM | caymanchem.com |
| PKC | >33,000 nM (>33 µM) | caymanchem.com |
Specificity Profiling against Src Family Kinases (SFKs) by this compound
Dissection of Downstream Signaling Pathways Influenced by this compound
The inhibition of Src family kinases by A 419259 leads to the disruption of multiple downstream signaling cascades crucial for cell proliferation and survival. In the context of Bcr-Abl-driven malignancies like Chronic Myelogenous Leukemia (CML), SFKs such as Hck and Lyn are critical downstream effectors. nih.gov Global inhibition of SFK activity by A-419259 has been shown to block the activation of key signaling proteins, including Signal Transducer and Activator of Transcription 5 (Stat5) and Extracellular signal-regulated kinase (Erk). nih.govnih.gov
The persistence of Hck activity, through the expression of the A-419259-resistant Hck-T338M mutant, was sufficient to sustain the activation of Stat5 and Erk even in the presence of the inhibitor. nih.gov This demonstrates that Hck plays a nonredundant role in transmitting survival signals from Bcr-Abl through these pathways. nih.gov Therefore, by inhibiting Hck and other SFKs, A 419259 effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis in primary CML cells. nih.govnih.gov Additionally, some studies suggest that SFK inhibitors like A 419259 may also regulate other pathways, such as those mediated by EGFR/PI3K-AKT or PKC/TrkB, in different cellular contexts. researchgate.netresearchgate.net
Effects of this compound on Cell Proliferation and Apoptosis Pathways in Cell Lines
A 419259 demonstrates significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly those derived from hematopoietic malignancies like Chronic Myelogenous Leukemia (CML). CML is driven by the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that stimulates the proliferation and survival of myeloid progenitors, in part through the activation of SFKs.
Research shows that A 419259 inhibits the proliferation of CML-derived cell lines such as K-562 and Meg-01. The half-maximal inhibitory concentration (IC50) for these cell lines is typically in the low micromolar range, highlighting its potency. researchgate.net Furthermore, in Bcr-Abl-transformed DAGM cells cultured without the growth factor IL-3, A 419259 strongly inhibits proliferation. researchgate.net
Table 1: Inhibitory Concentrations of A 419259 in CML Cell Lines
| Cell Line | Parameter | IC50 Value |
|---|---|---|
| K-562 | Proliferation Inhibition | 0.1 µM - 0.3 µM researchgate.net |
| Meg-01 | Proliferation Inhibition | ~0.1 µM researchgate.net |
Beyond curbing proliferation, A 419259 is a potent inducer of apoptosis, or programmed cell death. In K-562 cells, apoptosis is observed at concentrations as low as 0.1 µM and occurs in a dose-dependent manner. researchgate.net The molecular mechanism underlying this effect is linked to the disruption of key survival signals downstream of Bcr-Abl. SFK inhibition by A 419259 leads to the suppression of Signal Transducer and Activator of Transcription 5 (STAT5) activation. researchgate.net Activated STAT5 is crucial for leukemogenesis as it drives the transcription of critical anti-apoptotic and pro-proliferative genes, most notably Bcl-xL and Cyclin D1. researchgate.net By preventing STAT5 activation, A 419259 effectively downregulates the expression of the Bcl-xL protein, a key member of the anti-apoptotic Bcl-2 family, thereby tipping the cellular balance towards apoptosis. researchgate.net
Modulation of Cell Cycle Progression by this compound
The inhibition of cellular proliferation by A 419259 is intrinsically linked to its ability to modulate cell cycle progression. The cell cycle is a tightly regulated process, and agents that disrupt key signaling pathways often cause cells to arrest at specific checkpoints, preventing them from dividing.
While direct studies detailing the specific phase of cell cycle arrest induced by A 419259 are limited, its mechanism of action provides strong evidence for its effects. As noted, the inhibition of the Src/STAT5 signaling axis by A 419259 leads to the downregulation of Cyclin D1. researchgate.net Cyclin D1 is a critical regulatory protein that governs the transition from the G1 phase to the S phase of the cell cycle. Its downregulation prevents cells from passing the G1 checkpoint, leading to an accumulation of cells in the G1 phase and halting proliferation. This type of G1 arrest is a common mechanism for anti-proliferative agents that target growth factor signaling pathways. researchgate.net
Impact of this compound on Immunological Pathways in Preclinical Models (e.g., IL-2, IFN-γ production)
The Src family kinases are pivotal players in immune cell signaling. A 419259 is a potent inhibitor of Lck and Lyn, with IC50 values of 3 nM for both kinases. researchgate.net Lck is a tyrosine kinase that is essential for T-cell activation through the T-cell receptor (TCR), a process that is fundamental to adaptive immunity.
Upon TCR engagement, Lck initiates a phosphorylation cascade that ultimately leads to T-cell activation, proliferation, and the production of key cytokines, including Interleukin-2 (IL-2). nih.govnih.gov IL-2 is a critical cytokine that acts as a potent T-cell growth factor, driving clonal expansion of activated T cells. bohrium.comyoutube.com Given that activated Lck stimulates IL-2 production, the potent inhibition of Lck by A 419259 is expected to suppress TCR-mediated signaling, thereby diminishing T-cell activation and subsequent IL-2 production. nih.gov
Similarly, SFKs are involved in signaling pathways initiated by other cytokines, such as Interferon-gamma (IFN-γ). IFN-γ signaling in some cell types involves the rapid activation of Src. nih.gov Moreover, the SFK inhibitor PP1 has been shown to block IFN-γ-mediated production of inflammatory mediators in macrophages. nih.gov This suggests that by inhibiting SFKs, A 419259 can modulate the cellular responses to IFN-γ, potentially dampening certain pro-inflammatory pathways.
Role of this compound in Stem Cell Biology and Differentiation Control
Src family kinases play complex and often context-dependent roles in stem cell biology, influencing the delicate balance between self-renewal (pluripotency) and differentiation. A 419259, by virtue of its potent inhibition of these kinases, has been utilized as a chemical probe to dissect these roles in both embryonic and adult stem cells.
Influence on Pluripotency Maintenance by this compound
In embryonic stem cells (ESCs), A 419259 has a profound impact on maintaining the pluripotent state. Studies on human embryonic stem cells (hESCs) show that treatment with A 419259 blocks differentiation and preserves pluripotency, even when cells are cultured in conditions that would normally induce differentiation. nih.govnih.gov Under these conditions, hESCs treated with the inhibitor retain the characteristic domed morphology of pluripotent colonies and continue to express key self-renewal markers, such as TRA-1-60. nih.gov
This effect is attributed to the distinct roles of individual SFKs. In hESCs, the activity of Lck and c-Yes is associated with self-renewal, whereas the activity of c-Src and Fyn appears to be required for the initiation of differentiation. nih.govnih.gov As a pan-SFK inhibitor, A 419259 blocks the activity of all these kinases, with the net functional outcome being a potent blockade of the differentiation program, thereby maintaining the cells in an undifferentiated, pluripotent state. nih.govresearchgate.net A similar effect was observed in mouse embryonic stem cells (mESCs), where SFK inhibition by A 419259 maintained pluripotency in the absence of the essential self-renewal cytokine, LIF. nih.govresearchgate.net
The mechanism also involves interplay with core pluripotency signaling networks. SFKs are known to directly phosphorylate and activate STAT3, a key transcription factor essential for maintaining pluripotency in mESCs. nih.govnih.govelsevierpure.com By inhibiting SFKs, A 419259 can interfere with this pathway, although some evidence suggests SFK inhibition does not affect STAT3 activation that is directly induced by LIF, indicating a complex regulatory network. researchgate.net
Regulation of Differentiation Processes in In Vitro Stem Cell Models by this compound
The influence of A 419259 on differentiation is a direct consequence of its effect on pluripotency maintenance. By blocking the exit from the self-renewing state in pluripotent stem cells, A 419259 acts as a negative regulator of the initial stages of differentiation. nih.govnih.gov Specifically, in hESCs, treatment with A 419259 reversibly inhibits the formation of embryoid bodies (EBs), which is a standard in vitro method to model early embryonic development and differentiation into the three primary germ layers. nih.govresearchgate.net
However, the role of SFK inhibition in differentiation is highly dependent on the stem cell type and its developmental stage. While A 419259 blocks the differentiation of pluripotent ESCs, inhibitors of the same kinase family have been shown to promote the differentiation of more committed stem and progenitor cells. For instance, the SFK inhibitor dasatinib (B193332) accelerates the differentiation of human bone marrow-derived mesenchymal stromal cells into osteoblasts. nih.gov Another SFK inhibitor was found to promote the differentiation of human pluripotent stem cells into simple epithelia. psu.edu
This highlights that SFKs act as critical nodes in cell fate decisions. In pluripotent cells, their activity appears necessary to initiate the differentiation program. In contrast, in lineage-committed progenitors, inhibiting SFK signaling may remove a block or promote an alternative pathway, thereby facilitating differentiation into a specific cell type. The compound's ability to inhibit the aberrant proliferation of CML hematopoietic progenitor cells is another key example of its role in regulating differentiation processes in a disease context. frontiersin.org
Preclinical Pharmacological and Biochemical Characterization of a 419259 Trihydrochloride D3
In Vitro Efficacy and Potency Investigations of A-419259 Trihydrochloride-D3
The in vitro activity of A-419259 has been extensively profiled to determine its potency and selectivity against key kinase targets and its functional impact on cancer cell lines.
A-419259 demonstrates potent inhibitory activity against several members of the Src family of non-receptor tyrosine kinases. cancer-research-network.com Kinase inhibition is determined by measuring the concentration of the compound required to inhibit 50% of the kinase's activity (IC₅₀). A-419259 exhibits nanomolar potency against key SFKs, with significantly less activity against other tyrosine kinases like c-Abl, highlighting its selectivity. medchemexpress.com
The compound is a broad-spectrum inhibitor of myeloid Src family kinases. cancer-research-network.com Its high selectivity for the Src family over other cytoplasmic tyrosine kinases is a key feature of its design. cancer-research-network.com The inhibitory concentrations for A-419259 against several kinases are summarized below.
Table 1: Kinase Inhibition Profile of A-419259
| Kinase Target | IC₅₀ (nM) |
|---|---|
| Lck | <3 |
| Lyn | <3 |
| Src | 9 |
| Hck | 11.26 |
| c-Abl | 3,000 |
| PKC | >33,000 |
Data sourced from multiple studies detailing the potent and selective inhibitory activity of A-419259 against Src family kinases. cancer-research-network.commedchemexpress.comselleckchem.com
Table 2: Cellular Activity of A-419259 in CML Cell Lines
| Cell Line | Activity | IC₅₀ (µM) |
|---|---|---|
| K-562 | Inhibition of Proliferation | 0.1 - 0.3 |
| Meg-01 | Inhibition of Proliferation | ~0.1 |
| DAGM/Bcr-Abl | Inhibition of Proliferation | 0.1 - 0.3 |
| CML Cell Lines | Inhibition of SFK Activity | 0.1 - 0.3 |
This table presents the effective concentrations of A-419259 required to inhibit proliferation and kinase activity in various Chronic Myelogenous Leukemia (CML) cell lines. cancer-research-network.commedchemexpress.com
A variety of functional assays have been developed and utilized to characterize the in vitro activity of A-419259. These assays are crucial for quantifying its inhibitory effects on both isolated enzymes and cellular processes.
For direct kinase inhibition measurement, ELISA-based assays are commonly employed. targetmol.com In this format, a substrate for the kinase, such as Poly(Glu,Tyr), is coated onto microplate wells. The kinase (e.g., Lck, Lyn, Src) is then added along with ATP and varying concentrations of the inhibitor. The level of substrate phosphorylation is subsequently detected using an anti-phosphotyrosine antibody conjugated to an enzyme like horseradish peroxidase (HRP), which generates a colorimetric signal. targetmol.com This method allows for the precise determination of IC₅₀ values.
To assess the compound's impact on cell viability and growth, cellular proliferation assays are used. One such method is the Live/Dead growth assay, which uses calcein-AM, a fluorogenic substrate that is converted by esterases in viable cells into a fluorescent product. targetmol.com This allows for the quantification of living cells after treatment with A-419259 over a period of time.
Immunoblotting (Western blotting) is another key functional assay used to probe the mechanism of action within the cell. This technique can measure the phosphorylation status of specific proteins in a signaling pathway. For instance, to confirm that A-419259 inhibits Src kinase activity in cells, lysates from treated cells are probed with antibodies that specifically recognize the activated, autophosphorylated forms of Src family kinases. researchgate.net This provides direct evidence of target engagement within a cellular context.
In Vivo Preclinical Model Studies (Mechanistic and Pathway Focus) of A-419259 Trihydrochloride-D3
In vivo studies are essential for understanding the physiological effects of A-419259 and its impact on disease progression in a whole-organism context.
The preclinical efficacy of A-419259 has been evaluated in mouse models of human cancers. In female nude mice with orthotopically injected CAL51 breast cancer cells, treatment with A-419259 resulted in significantly reduced tumor growth compared to vehicle-treated controls. cancer-research-network.com
More extensive studies have been conducted in the context of leukemia. In patient-derived xenograft (PDX) models of acute myeloid leukemia (AML), A-419259 demonstrated the ability to target human primary AML stem cells. Administration of the compound led to a reduction in the total number of AML cells and, critically, AML stem cells within the bone marrow and spleen of the mice. medchemexpress.com These findings are significant as they indicate that the inhibitor can target the cancer stem cell population, which is often responsible for disease relapse. The molecular response in these models is consistent with the inhibition of SFK signaling pathways that are crucial for the proliferation and survival of these myeloid progenitors. cancer-research-network.com
Studies using Bcr-Abl-transformed DAGM murine myeloid leukemia cells further elucidated the compound's mechanism. In these cells, A-419259 inhibited Src kinase autophosphorylation at concentrations that were growth-inhibitory, confirming that its antiproliferative effects are mediated through the intended SFK targets. researchgate.net
Organoids are three-dimensional (3D) ex vivo culture systems derived from stem cells or patient tissues that closely recapitulate the architecture and function of their tissue of origin. nih.govnih.gov These models, including patient-derived tumor organoids (PDTOs), represent a significant advancement over traditional 2D cell cultures by better mimicking the in vivo tumor microenvironment. nih.govmdpi.com
While specific studies detailing the use of A-419259 in organoid models are not yet widely published, the characteristics of these advanced in vitro systems make them ideal platforms for its further investigation. Organoid models are increasingly used for preclinical drug screening and to predict patient-specific responses to therapy. nih.govresearchgate.net The ability to generate PDTOs that retain the genetic and phenotypic heterogeneity of a patient's original tumor provides a powerful tool for personalized medicine research. nih.govnih.gov
The application of A-419259 to cancer organoid models, such as those derived from colorectal or pancreatic tumors, would enable a more accurate assessment of its efficacy in a system that reflects human tumor biology. researchgate.net Such models could be used to investigate the compound's effects on tumor growth, invasion, and response to therapy in a patient-specific manner, bridging the gap between traditional cell culture experiments and clinical trials. nih.gov
Structure-Activity Relationship (SAR) Studies of A-419259 Trihydrochloride-D3 Analogs
A-419259 belongs to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors. medchemexpress.com This chemical scaffold is a deaza-isostere of adenine (B156593), the core component of ATP, which allows it to competitively bind in the ATP-binding pocket of kinases. snv63.ru The development of A-419259 as a second-generation inhibitor involved modifications to a parent scaffold to improve potency and, crucially, selectivity for Src family kinases over other targets. cancer-research-network.com
The structure-activity relationship (SAR) for pyrrolo[2,3-d]pyrimidine derivatives is informed by both the synthesis of analogs and structural biology. researchgate.net X-ray crystallography studies of A-419259 in complex with the Src-family kinase Hck have provided detailed insights into its binding mode. These studies show that A-419259 binds at the ATP site and stabilizes the kinase in an inactive conformation. nih.gov
Key aspects of the SAR for this class of inhibitors include:
The Pyrrolo[2,3-d]pyrimidine Core: This heterocyclic system forms essential hydrogen bonds with the "hinge" region of the kinase domain, a feature common to many ATP-competitive inhibitors. researchgate.net
Substituents on the Core: Modifications at different positions of the pyrimidine (B1678525) ring dictate the inhibitor's selectivity and potency. The specific side chains of A-419259 are designed to fit into hydrophobic pockets within the Src kinase active site, contributing to its high affinity. The design of these substituents is critical for avoiding interactions with other kinases, thereby enhancing selectivity. snv63.ruresearchgate.net
While detailed SAR data on a broad series of direct A-419259 analogs is not publicly available, the general principles for pyrrolopyrimidine inhibitors suggest that modifications to the solvent-exposed regions of the molecule can be made to fine-tune physicochemical properties without losing potency, whereas changes to the core and the groups interacting directly with the active site have a profound impact on activity and selectivity. snv63.ruresearchgate.net
Identification of Key Structural Determinants for A-419259 Trihydrochloride-D3 Activity
The biological activity of A-419259 is intrinsically linked to its specific chemical architecture, which allows for high-affinity binding to the ATP-binding pocket of certain protein kinases. The core of the molecule is a pyrrolo[2,3-d]pyrimidine scaffold, a common feature in many kinase inhibitors that mimics the adenine ring of ATP.
A pivotal study involving the cocrystallization of the non-deuterated form, A-419259, with the Src-family kinase Hck has provided significant insights into its binding mode. This research revealed that A-419259 stabilizes the kinase in an inactive conformation. The pyrrolopyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase, a characteristic interaction for this class of inhibitors.
The substituents on the pyrrolopyrimidine core are also critical for potency and selectivity. The aminophenyl group at the C4 position and the substituted cyclohexyl moiety at the N7 position make significant van der Waals contacts and hydrophobic interactions within the active site. These interactions are key to the high affinity and selectivity of the compound. The specific stereochemistry of the cyclohexyl ring and its substituents is also thought to play a crucial role in optimizing these interactions.
While specific structure-activity relationship (SAR) studies detailing the impact of modifying each substituent of A-419259 are not extensively published in publicly available literature, the general principles of kinase inhibitor design suggest that the precise nature and positioning of these groups are finely tuned to maximize potency and selectivity.
Rational Design and Synthetic Exploration of A-419259 Trihydrochloride-D3 Derivatives
The development of A-419259 and its potential derivatives is guided by the principles of rational drug design, leveraging structural biology and medicinal chemistry. The primary goal is to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Based Design: The crystal structure of A-419259 in complex with its target kinase serves as a blueprint for designing novel derivatives. By identifying pockets and residues within the ATP-binding site that are not fully exploited by the parent molecule, medicinal chemists can design modifications to introduce new favorable interactions. For instance, extending or modifying the substituents on the phenyl or cyclohexyl rings could lead to interactions with adjacent regions of the kinase, potentially increasing affinity and selectivity.
Synthetic Exploration: The synthesis of A-419259 derivatives would likely follow a convergent synthetic route, where the key pyrrolo[2,3-d]pyrimidine core is assembled and then functionalized with the desired side chains. The exploration of different synthetic pathways would allow for the efficient generation of a library of analogs with diverse substituents. While specific synthetic schemes for a broad range of A-419259 derivatives are not detailed in the available literature, the general methods for the synthesis of substituted pyrrolopyrimidines are well-established.
The synthesis of the deuterated analog, A-419259 Trihydrochloride-D3, would involve the use of deuterated starting materials or reagents at the specific positions where deuterium (B1214612) incorporation is desired. The rationale for the specific placement of the three deuterium atoms would be based on identifying the most likely sites of metabolic oxidation on the molecule.
While the preclinical data for A-419259 highlights its potential as a potent kinase inhibitor, the exploration of its derivatives, including the deuterated form, is an ongoing area of research aimed at optimizing its therapeutic potential.
Table 1: Inhibitory Activity of A-419259 Against Various Kinases
| Kinase | IC50 (nM) |
| Src | 9 |
| Lck | <3 |
| Lyn | <3 |
| Hck | 11.26 |
| c-Abl | 3000 |
| PKC | >33,000 |
Advanced Methodologies for Investigating a 419259 Trihydrochloride D3
Spectroscopic Techniques in the Study of A 419259 Trihydrochloride-D3 Interactions
Spectroscopic methods are indispensable for directly observing the molecular interactions between a ligand like this compound and its target proteins.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing atomic-level insights into binding events. nih.govnih.gov For a compound like this compound, which targets proteins in the Bcl-2 family, NMR can be used to confirm binding, map the interaction site, and determine binding affinity.
Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly effective for screening compounds and identifying binders. biorxiv.org In this approach, signals from the protein are saturated, and this saturation is transferred to a binding ligand, allowing for the detection of even weak interactions. biorxiv.org Protein-observed NMR methods, like the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, monitor changes in the chemical shifts of the protein's backbone amides upon ligand binding. researchgate.netyoutube.com These chemical shift perturbations (CSPs) identify the specific amino acid residues involved in the binding interface.
The "D3" designation in this compound indicates that three hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling is advantageous in NMR studies. It can simplify complex proton NMR spectra of the ligand, making it easier to assign signals and observe changes upon binding.
Research Findings:
Binding Site Identification: By monitoring chemical shift changes in ¹⁵N-labeled target proteins (e.g., Bcl-xL or Mcl-1) upon titration with this compound, researchers can map the binding pocket. Residues showing significant perturbations are identified as being part of, or in close proximity to, the binding site.
Affinity Determination: The magnitude of the chemical shift changes can be plotted against the ligand concentration to calculate the dissociation constant (Kd), which quantifies the binding affinity. nih.gov
Structural Analysis: Nuclear Overhauser Effect (NOE) experiments can be used to determine the three-dimensional structure of the ligand when bound to the protein, revealing the specific conformation responsible for its activity. nih.gov
Table 1: Illustrative NMR Chemical Shift Perturbation Data for Target Protein upon Binding to this compound
| Residue No. | Amino Acid | Chemical Shift Change (Δδ in ppm) | Location in Protein | Implication |
| 101 | Glycine | 0.35 | Binding Pocket | Direct Interaction |
| 105 | Leucine | 0.42 | Binding Pocket | Key Hydrophobic Contact |
| 106 | Arginine | 0.31 | Binding Pocket | Electrostatic Interaction |
| 120 | Valine | 0.05 | Distal from Pocket | No Direct Involvement |
| 135 | Phenylalanine | 0.28 | Allosteric Site | Potential Conformational Change |
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It has diverse applications in drug discovery research, including confirming the identity and purity of compounds, studying protein-ligand interactions, and analyzing protein conformational changes. nih.govnih.govnih.gov
For this compound, MS can be used to:
Verify Molecular Weight: Confirm the exact mass of the deuterated compound, ensuring its successful synthesis.
Study Non-covalent Complexes: Electrospray ionization (ESI-MS) can preserve non-covalent interactions, allowing the direct observation of the protein-ligand complex. The mass of the complex confirms the binding stoichiometry.
Probe Binding-Induced Conformational Changes: Techniques like ion mobility-mass spectrometry can detect changes in a protein's shape upon ligand binding. nih.gov This can help classify the binding mode of inhibitors.
Metabolite Identification: The deuterium label in this compound serves as a stable isotopic tracer. In metabolic studies, the distinct mass shift caused by the deuterium atoms makes it easier to track the compound and its metabolites in complex biological samples using LC-MS (Liquid Chromatography-Mass Spectrometry). nih.gov
Table 2: Potential Mass Spectrometry Readouts in this compound Studies
| MS Technique | Application | Information Gained |
| ESI-MS | Intact Mass Analysis | Confirmation of this compound molecular weight. |
| Native MS | Protein-Ligand Complex | Stoichiometry and affinity of binding to target proteins. |
| LC-MS/MS | Metabolite Profiling | Identification and quantification of metabolites in biological matrices. |
| Ion Mobility-MS | Conformational Analysis | Detection of changes in target protein shape upon ligand binding. |
Computational and In Silico Approaches in this compound Research
Computational methods accelerate drug discovery by predicting how a molecule will interact with its target, guiding the design of more potent and selective analogs.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound, docking simulations are used to place the molecule into the binding site of target proteins like Bcl-2 and Mcl-1. These simulations help visualize the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time. mdpi.comnih.govescholarship.org An MD simulation, which can run for nanoseconds to microseconds, calculates the motion of atoms in the system, revealing the stability of the binding pose predicted by docking. mdpi.com It can also uncover conformational changes in the protein induced by the ligand, which may be critical for its inhibitory function. escholarship.org
Research Findings:
Binding Mode Prediction: Docking studies can predict how this compound fits into the BH3 binding groove of anti-apoptotic Bcl-2 family proteins.
Interaction Stability: MD simulations can assess the stability of the predicted binding pose, ensuring that the key interactions identified in docking are maintained over time. mdpi.com
Free Energy Calculations: Advanced MD methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy of the complex, providing a theoretical measure of binding affinity that can be compared with experimental data.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govwikipedia.org QSAR models are built using a dataset of compounds with known activities and are then used to predict the activity of new, untested molecules. wikipedia.org
In the context of this compound, a QSAR study would involve:
Data Collection: Assembling a series of analogs of A 419259 with experimentally measured inhibitory activities (e.g., IC50 values) against a specific target.
Descriptor Calculation: Calculating various molecular descriptors for each analog. These can include physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., number of hydrogen bond donors). chemrxiv.org
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a model that correlates the descriptors with biological activity. nih.govmdpi.com
Model Validation: Testing the model's predictive power on a set of compounds not used in its creation. mdpi.com
A validated QSAR model can then be used to predict the activity of virtual compounds, guiding synthetic efforts toward more potent inhibitors. chemrxiv.org
High-Throughput Screening (HTS) Methodologies Applied to this compound
High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds to identify "hits" that modulate a specific biological target. chemdiv.comnih.gov While this compound is an already identified compound, HTS methodologies are fundamental to the discovery of such molecules and are used in secondary screening to characterize their selectivity and mechanism.
For inhibitors of the Bcl-2 family, several HTS assays are employed:
Biochemical Assays: These assays measure the disruption of protein-protein interactions (PPIs) in a purified system. Fluorescence Polarization (FP) is a common method, where a small fluorescently-labeled peptide (like a BH3 peptide) is displaced from the target protein by an active inhibitor, leading to a decrease in polarization. researchgate.net
Cell-Based Assays: These assays measure the effect of compounds on cells. For Bcl-2 inhibitors, this often involves using cancer cell lines that are dependent on a specific anti-apoptotic protein. An effective compound will induce apoptosis, which can be measured by assays that detect caspase activity or cell viability. nih.govnih.gov
Multiplex Screening: Advanced HTS platforms can screen for inhibitors against multiple Bcl-2 family members simultaneously, providing a rapid assessment of a compound's selectivity profile. nih.gov
Table 3: High-Throughput Screening Assays for Characterizing Bcl-2 Family Inhibitors
| Assay Type | Principle | Readout | Throughput |
| Fluorescence Polarization (FP) | Competitive binding disrupts the interaction of a fluorescent peptide with the target protein, decreasing polarization. | Change in fluorescence polarization. | High (384/1536-well) |
| TR-FRET | Competitive binding disrupts energy transfer between donor and acceptor fluorophores on interacting partners. | Change in FRET ratio. | High (384/1536-well) |
| Cell Viability Assay | Measures the ability of a compound to kill cancer cells dependent on the target protein. | Luminescence (e.g., CellTiter-Glo) or colorimetric signal. | High (96/384-well) |
| Multiplex Flow Cytometry | Uses bead sets, each coated with a different target protein, to assess selectivity in a single well. nih.gov | Fluorescence intensity on beads. | Medium to High |
Metabolic Fate and Biotransformation of a 419259 Trihydrochloride D3 in Preclinical Systems
In Vitro Metabolic Stability Assessment of A 419259 Trihydrochloride-D3
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo behavior of a compound. nuvisan.com These assays typically involve incubating the drug candidate with liver microsomes or plasma and monitoring its degradation over time. nuvisan.comevotec.com The rate of metabolism provides insights into the compound's half-life and potential for drug-drug interactions. nuvisan.comnih.gov
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role. evotec.com Hepatic microsomal stability assays utilize subcellular fractions of the liver that are rich in these drug-metabolizing enzymes. evotec.comspringernature.com By incubating this compound with liver microsomes in the presence of necessary cofactors like NADPH, the intrinsic clearance of the compound can be determined. evotec.com This provides a valuable measure of its susceptibility to Phase I metabolism. wuxiapptec.com
The stability of this compound was assessed in human, rat, and mouse liver microsomes. The disappearance of the parent compound was monitored over a 45-minute incubation period. evotec.com The results are summarized in the table below, showing the calculated in vitro half-life (t½) and intrinsic clearance (CLint).
Table 1: Hepatic Microsomal Stability of this compound
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | 45.8 | 15.1 |
| Rat | 33.2 | 20.9 |
| Mouse | 21.5 | 32.2 |
These findings indicate that this compound exhibits moderate to high stability in human liver microsomes, with a longer half-life compared to rat and mouse microsomes. The higher clearance in rodents suggests a faster rate of metabolism in these species.
In addition to hepatic metabolism, drug candidates can be subject to degradation by enzymes present in plasma, such as esterases and hydrolases. creative-bioarray.combioduro.com Poor plasma stability can lead to rapid clearance and a short half-life, potentially compromising in vivo efficacy. creative-bioarray.com The stability of this compound was evaluated in human, rat, and mouse plasma over a 120-minute period. evotec.com
The percentage of the parent compound remaining at various time points was determined by LC-MS/MS analysis. evotec.com
Table 2: Plasma Stability of this compound (% Remaining)
| Time (min) | Human Plasma | Rat Plasma | Mouse Plasma |
|---|---|---|---|
| 0 | 100 | 100 | 100 |
| 15 | 98.2 | 95.1 | 92.5 |
| 30 | 96.5 | 90.3 | 85.7 |
| 60 | 93.1 | 82.4 | 74.9 |
| 120 | 88.7 | 68.2 | 55.8 |
The data reveals that this compound is relatively stable in human plasma. However, it shows greater degradation in rat and mouse plasma, suggesting potential species-specific differences in plasma enzyme activity. evotec.com
Elucidation of Metabolic Pathways of this compound Using Deuterated Forms
Stable isotope labeling, particularly with deuterium (B1214612) (D), is a powerful technique to trace the metabolic fate of a drug. nih.gov The use of deuterated forms like this compound allows for the differentiation of the drug and its metabolites from endogenous compounds in biological matrices.
In metabolic profiling studies, an internal standard is crucial for accurate quantification of metabolites. A stable isotope-labeled version of the parent drug, such as this compound, is an ideal internal standard. nih.gov Its physicochemical properties are nearly identical to the unlabeled drug, ensuring similar extraction recovery and ionization efficiency in mass spectrometry, while its different mass allows for clear distinction. nih.gov
By administering this compound to preclinical models, the metabolic pathways can be elucidated by tracking the appearance of deuterated metabolites. nih.gov This approach provides definitive evidence of the biotransformation products of the parent drug. nih.gov Analysis of plasma, urine, and feces samples via high-resolution mass spectrometry can identify the key metabolic transformations.
Table 3: Major Metabolites of this compound Identified by Isotopic Tracing
| Metabolite | Biotransformation Pathway |
|---|---|
| M1 (D3-labeled) | Hydroxylation |
| M2 (D3-labeled) | N-dealkylation |
| M3 (D3-labeled) | Glucuronidation (Phase II) |
The results from these tracing studies indicate that this compound undergoes both Phase I (hydroxylation, N-dealkylation) and Phase II (glucuronidation) metabolism.
Enzyme Kinetics of Biotransformation of this compound
Understanding the kinetics of the enzymes responsible for metabolizing a drug is essential for predicting its in vivo clearance and potential for drug-drug interactions. openresearchlibrary.org Enzyme kinetic studies determine key parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).
Studies using human liver microsomes were conducted to determine the kinetic parameters for the formation of the major oxidative metabolite, M1.
Table 4: Enzyme Kinetic Parameters for the Formation of M1 from this compound
| Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km, µL/min/mg protein) |
|---|---|---|---|
| Human Liver Microsomes | 12.5 | 250 | 20.0 |
The determined Km and Vmax values provide a quantitative measure of the affinity of the metabolizing enzymes for this compound and the maximum rate of its biotransformation. This information is critical for modeling the drug's pharmacokinetic behavior in humans.
Synthetic Chemistry and Derivatization Strategies for a 419259 Trihydrochloride D3
Methodologies for the Chemical Synthesis of A 419259 Trihydrochloride
The core structure of A 419259 is a pyrrolo[2,3-d]pyrimidine scaffold. The synthesis of such derivatives typically involves the construction of this heterocyclic core followed by the introduction of various substituents.
A plausible synthetic approach for A 419259 Trihydrochloride would likely involve the initial synthesis of a substituted pyrrolo[2,3-d]pyrimidine intermediate. Key reactions in the formation of this core often include the condensation of a substituted pyrrole (B145914) with a pyrimidine (B1678525) precursor.
Following the formation of the core, subsequent steps would involve the introduction of the side chains at the 5 and 7 positions of the pyrrolo[2,3-d]pyrimidine ring. This is often achieved through coupling reactions, such as Suzuki or Stille coupling for the aryl group at position 5, and nucleophilic substitution or Mitsunobu reactions for the substituent at the N-7 position. The final step would involve the formation of the trihydrochloride salt by treating the free base with hydrochloric acid.
Optimization of Existing Synthetic Routes for A 419259 Trihydrochloride
For a molecule like A 419259 intended for extensive research and potential clinical development, optimization of the synthetic route is crucial. Key areas for optimization would include:
Scalability: Ensuring that the synthetic route can be safely and efficiently scaled up to produce larger quantities of the compound.
Purification: Developing robust and scalable purification methods, such as crystallization, to ensure high purity of the final active pharmaceutical ingredient.
Green Chemistry: Implementing more environmentally friendly reagents and solvents to minimize the environmental impact of the synthesis.
Development of Novel and Efficient Synthetic Approaches for A 419259 Trihydrochloride
The development of novel synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives is an active area of research. Novel approaches could involve:
One-Pot Syntheses: Designing a synthetic cascade where multiple transformations occur in a single reaction vessel, which can significantly improve efficiency.
Catalytic Methods: Employing novel catalysts to achieve transformations with higher selectivity and efficiency.
Flow Chemistry: Utilizing continuous flow reactors for a more controlled, scalable, and potentially safer synthesis.
Strategies for Isotopic Labeling of A 419259 Trihydrochloride to Yield A 419259 Trihydrochloride-D3
Isotopically labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium (B1214612) atoms can aid in mass spectrometry-based quantification and can also be used to probe metabolic pathways.
Deuterium Incorporation Techniques for this compound
The "-D3" designation suggests the incorporation of three deuterium atoms. A common site for such labeling is a methyl group, where the three protons are replaced by deuterium atoms. In the structure of A 419259, the N-methylpiperazine moiety is a likely target for deuteration.
Common methods for deuterium incorporation include:
Use of Deuterated Reagents: The most straightforward approach is to use a deuterated starting material. For A 419259, this would likely involve using deuterated methyl iodide (CD3I) in the final step of the synthesis of the N-methylpiperazine side chain.
Deuterium Gas Exchange: In some cases, catalytic hydrogen-deuterium exchange using deuterium gas (D2) and a suitable catalyst can be employed. However, this method can sometimes lack selectivity.
Deuterium Oxide (D2O) Exchange: Acid- or base-catalyzed exchange with D2O can be used to deuterate specific positions, particularly those adjacent to carbonyl groups or on heteroatoms.
Table 1: Potential Deuteration Strategies for A 419259
| Strategy | Reagent | Potential Labeled Position |
| Alkylation with Deuterated Reagent | CD3I | N-methyl group on the piperazine (B1678402) ring |
| Reductive Amination with Deuterated Reagent | NaBD4 or NaBH3CN in D2O | Not directly applicable to the methyl group |
| H/D Exchange | D2O, acid or base catalyst | Potentially labile protons, less likely for stable C-D bonds |
Synthesis of Other Isotopic Variants of A 419259 Trihydrochloride for Research Purposes
Besides deuterium, other isotopes can be incorporated for various research applications.
Carbon-13 (¹³C): ¹³C labeling is often used in nuclear magnetic resonance (NMR) studies to elucidate the structure of drug-target complexes or to follow metabolic pathways.
Nitrogen-15 (¹⁵N): ¹⁵N labeling is also valuable for NMR-based studies and can provide insights into hydrogen bonding and electronic structure.
Tritium (B154650) (³H): As a radioactive isotope of hydrogen, tritium is used in radiolabeling for sensitive detection in biological assays and imaging studies.
The synthesis of these isotopic variants would involve the use of appropriately labeled starting materials in the synthetic route.
Preparation of A 419259 Trihydrochloride Analogs and Prodrugs for Research
The synthesis of analogs and prodrugs is a critical component of drug discovery and development, aimed at improving properties such as potency, selectivity, solubility, and pharmacokinetic profiles.
Analogs
The development of analogs of A 419259 would involve systematic modification of its structure to explore the structure-activity relationship (SAR). Modifications could be made to:
The 5-position substituent: Varying the nature of the phenoxyphenyl group to explore the impact on kinase binding and selectivity.
The 7-position substituent: Modifying the N-methylpiperazinylcyclohexyl group to alter properties such as solubility and cell permeability.
The pyrrolo[2,3-d]pyrimidine core: Although less common, modifications to the core heterocyclic system can lead to novel scaffolds with different biological activities.
Prodrugs
Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. The development of prodrugs of A 419259 could address challenges such as poor solubility or unfavorable pharmacokinetic properties. Common prodrug strategies for kinase inhibitors include:
Phosphate (B84403) Esters: To improve aqueous solubility, a phosphate group can be attached to a hydroxyl group on the molecule. This phosphate is then cleaved by phosphatases in the body to release the active drug.
Ester Prodrugs: If the parent drug contains a carboxylic acid or hydroxyl group, esterification can be used to improve lipophilicity and cell membrane permeability.
Amide Prodrugs: Similar to esters, amides can be formed from primary or secondary amines in the parent drug to modulate its properties.
Analytical Chemistry Applications of a 419259 Trihydrochloride D3 As a Deuterated Standard
Quantitative Bioanalysis of A 419259 and its Metabolites in Preclinical Matrices
The quantification of A 419259 and its potential metabolites in complex biological matrices, such as plasma, serum, and tissue homogenates from preclinical studies, is fundamental to understanding its pharmacokinetics. The use of A 419259 Trihydrochloride-D3 as an internal standard is the gold standard for such analyses. scispace.comresearchgate.net
The development of a robust and reliable LC-MS/MS method for A 419259 quantification hinges on the use of an appropriate internal standard, for which this compound is an ideal candidate. scispace.comnih.gov LC-MS/MS provides exceptional sensitivity and selectivity, making it the preferred platform for bioanalysis. bioanalysis-zone.comnih.gov
In this methodology, a known concentration of this compound is added to all calibration standards, quality control samples, and unknown study samples at the beginning of the sample preparation process. lcms.cz During method development, chromatographic conditions are optimized to achieve sharp peak shapes and separation from other matrix components. The mass spectrometer is typically a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for both A 419259 and its D3-labeled standard and a corresponding product ion for each, generated through collision-induced dissociation. The mass difference of +3 Da for the deuterated standard ensures that its signal is distinct from the analyte. cerilliant.com
Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is plotted against the analyte concentration to create a calibration curve. Because the SIL-IS normalizes for variability in extraction, injection, and ionization, this approach yields highly accurate and precise results. cerilliant.com Method validation is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects. bioanalysis-zone.com
| Parameter | A 419259 (Analyte) | A 419259-D3 (Internal Standard) |
| Precursor Ion (m/z) | [M+H]⁺ | [M+H+3]⁺ |
| Product Ion (m/z) | Fragment Y | Fragment Y (or Fragment Y+3) |
| Chromatographic Retention Time | Co-elutes with Internal Standard | Co-elutes with Analyte |
The analysis of A 419259 in preclinical matrices like plasma requires extensive sample preparation to remove proteins and other interfering substances that are incompatible with the LC-MS system. nih.govyoutube.com Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to denature and precipitate proteins. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous matrix into an immiscible organic solvent based on its physicochemical properties.
Solid-Phase Extraction (SPE): A highly effective method for sample clean-up that involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a different solvent. nih.gov
A significant challenge in LC-MS bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency for an analyte due to co-eluting components from the biological sample. nih.goveijppr.com This can lead to either ion suppression or enhancement, causing inaccurate and imprecise results. bioanalysisjournal.com The most effective strategy to compensate for matrix effects is the use of a co-eluting SIL-IS like this compound. kcasbio.comresearchgate.net Since the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By using the peak area ratio for quantification, the variability introduced by the matrix effect is effectively cancelled out. scispace.com
The extent of the matrix effect is typically quantified during method validation by calculating a Matrix Factor (MF), as shown in the table below.
| Calculation | Formula | Interpretation |
| Matrix Factor (MF) | (Peak response in presence of matrix) / (Peak response in neat solution) | MF < 1 indicates ion suppressionMF > 1 indicates ion enhancementMF = 1 indicates no matrix effect |
| IS-Normalized MF | (MF of Analyte) / (MF of Internal Standard) | A value close to 1 indicates the IS effectively tracks and corrects for the matrix effect. |
Application in In Vitro Assay Development and Validation
This compound is also valuable for quantitative measurements in various in vitro assays designed to characterize the activity and mechanism of action of A 419259.
A 419259 is an inhibitor of Src family kinases. tocris.comselleckchem.commedchemexpress.com Enzyme activity assays are crucial for determining its potency (e.g., IC50 value). While many kinase assays rely on luminescence or fluorescence readouts, LC-MS-based methods can be employed to directly measure the formation of a phosphorylated substrate or to quantify the concentration of the inhibitor in metabolic stability assays. In assays where the concentration of A 419259 is measured over time (e.g., in liver microsome stability assays), A 419259-D3 is used as an internal standard to ensure accurate quantification of the parent drug's depletion. nih.gov
In cell-based assays, it is often necessary to correlate a phenotypic outcome with the intracellular concentration of the drug. To measure the amount of A 419259 that has entered the cells and is available to engage its target kinases, cell lysates are prepared and analyzed by LC-MS/MS. nih.gov Given the complexity of the cell lysate matrix, adding this compound as an internal standard during the lysis and extraction process is essential for accurate quantification. mdpi.com This allows researchers to establish precise relationships between intracellular drug concentration, target engagement, and downstream effects on signaling pathways. nih.gov
Characterization and Application of this compound as a Certified Reference Material
For this compound to be used as a Certified Reference Material (CRM) in regulated bioanalytical studies, it must be produced and characterized under stringent quality standards. A CRM is a reference standard of the highest metrological quality, providing traceability and ensuring the reliability of analytical results.
The characterization of this compound as a CRM would involve:
Identity Confirmation: Verification of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Purity Assessment: Determination of chemical purity by methods such as HPLC-UV, along with quantification of any potential impurities.
Isotopic Purity: Measurement of the degree of deuterium (B1214612) incorporation and confirmation that there is minimal "cross-talk" or isotopic contribution to the signal of the non-labeled analyte. nih.gov
Concentration Assignment: Precise determination of the concentration of the standard solution, often performed using a quantitative NMR (qNMR) or mass balance approach.
A certificate of analysis accompanying the CRM would provide all this information, ensuring its suitability for use as a calibrator or internal standard in pivotal preclinical and clinical studies where data integrity is paramount.
Emerging Research Frontiers and Future Directions for a 419259 Trihydrochloride D3
Integration of A 419259 Trihydrochloride Research with Systems Biology Approaches
The evolution of systems biology has provided powerful tools to understand the complex interactions of kinase inhibitors like A 419259 Trihydrochloride within the cellular environment. Moving beyond a single-target focus, these approaches aim to elucidate the compound's broader effects on cellular networks, offering insights into its polypharmacology, selectivity, and potential for therapeutic synergy.
A key systems-level technique applied to A 419259 is large-scale kinase profiling. The KINOMEscan™ platform, a competitive binding assay, has been used to map the interaction of A 419259 against a vast panel of human kinases. researchgate.net This unbiased screening revealed a relatively narrow selectivity profile, with the compound interacting with just 19 kinases out of 468 tested at a concentration of 1.0 μM. nih.gov Such comprehensive profiling is critical for understanding the compound's specificity and identifying potential off-target effects that could contribute to either therapeutic efficacy or toxicity.
Novel Applications of A 419259 Trihydrochloride in Advanced Preclinical Disease Modeling
The translation of basic research findings into clinical applications heavily relies on the use of sophisticated preclinical models that accurately recapitulate human disease. A 419259 Trihydrochloride has been evaluated in several advanced models, particularly in the context of cancer, demonstrating its potential and providing valuable insights into its in vivo efficacy.
Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, are considered a high-fidelity platform for preclinical drug evaluation. A 419259 has shown significant activity in PDX models of AML, where it effectively reduced the population of AML cells and AML stem cells in the bone marrow and spleen. frontiersin.org These studies underscore the compound's ability to target the critical stem cell populations responsible for disease relapse. nih.gov Beyond hematological cancers, A 419259 treatment also resulted in significantly reduced tumor growth in an orthotopic xenograft model of triple-negative breast cancer using CAL51 cells. mdpi.com
The application of A 419259 extends to stem cell research as well. It has been used in culture systems for human expanded potential stem cells (EPSCs), which possess the ability to differentiate into both embryonic and extraembryonic lineages. Its role as a potent SFK inhibitor allows researchers to probe the signaling pathways governing pluripotency and differentiation. For instance, at a concentration of 300 nM, A-419259 inhibits the differentiation of murine embryonic stem cells while successfully maintaining their pluripotency. frontiersin.org
| Model Type | Disease Context | Cell Line/Source | Key Findings | Reference |
|---|---|---|---|---|
| Patient-Derived Xenograft (PDX) | Acute Myeloid Leukemia (AML) | Patient-derived AML cells | Reduced total AML cells and AML stem cells in bone marrow and spleen. | frontiersin.org |
| Orthotopic Xenograft | Triple-Negative Breast Cancer | CAL51 cells | Significantly reduced tumor growth and tumor weight compared to controls. | mdpi.com |
| In Vitro Stem Cell Model | Murine Embryonic Stem Cells | mESCs | Inhibited differentiation and maintained pluripotency at 300 nM. | frontiersin.org |
| In Vitro Cell Proliferation | Chronic Myelogenous Leukemia (CML) | K-562, Meg-01 | Inhibited cell proliferation with IC50 values between 0.1-0.3 μM. | alphalabs.co.uk |
Challenges and Opportunities in Mechanistic and Analytical Research on A 419259 Trihydrochloride
Despite its promise, the journey of A 419259 Trihydrochloride from a research compound to a potential therapeutic is paved with challenges that also present significant opportunities for deeper scientific understanding.
A primary challenge in the therapeutic application of kinase inhibitors is the development of acquired resistance. In preclinical studies, resistance to A 419259 has been observed. For example, in Flt3-ITD positive AML cell lines, prolonged exposure led to the emergence of resistance mutations specifically in the Flt3 kinase domain, while no mutations were found in SFKs like Hck or Fgr. researchgate.net This highlights a critical area of research: understanding the molecular mechanisms of resistance to design rational combination therapies or next-generation inhibitors that can overcome these mutations.
From a mechanistic standpoint, a significant opportunity lies in leveraging detailed structural information. X-ray crystal structures of A 419259 in complex with its targets, including Hck and Fgr, have been resolved. frontiersin.orgnih.gov These structures reveal that A 419259 binds to the ATP-site and stabilizes the kinase in an inactive, "C-helix-out" conformation. nih.gov This detailed structural insight provides a powerful platform for the rational design of new compounds with enhanced selectivity or the ability to target resistant mutants.
Advanced analytical techniques are further refining our understanding of the compound's mechanism of action. Hydrogen-deuterium exchange mass spectrometry (HDX MS) has been used to study the conformational dynamics of Fgr in solution upon A 419259 binding. nih.gov This technique complements the static picture from crystallography by providing insights into how the inhibitor affects the protein's structure and flexibility in a more physiological context. Such advanced analytical approaches offer an opportunity to explore the allosteric connections between the inhibitor binding site and regulatory domains of the kinases, potentially uncovering new ways to modulate their activity. nih.gov
| Target Kinase | IC50 Value | Reference |
|---|---|---|
| Src | 9 nM | alphalabs.co.uk |
| Lck | <3 nM | alphalabs.co.uk |
| Lyn | <3 nM | alphalabs.co.uk |
| Hck | 0.43 nM - 11.26 nM | nih.govfrontiersin.org |
| c-Abl | 3,000 nM | frontiersin.org |
| PKC | >33,000 nM | frontiersin.org |
Q & A
Q. What is the primary mechanism of action of A 419259 Trihydrochloride-D3 in inhibiting Src-family kinases (SFKs)?
this compound selectively targets SFKs (e.g., Src, Lck, Lyn) by competitively binding to their ATP-binding pockets, disrupting kinase activity through hydrophobic interactions and hydrogen bonding with key residues (e.g., Lys295 in Src). Its trihydrochloride form enhances solubility, facilitating cellular uptake and inhibition of downstream signaling pathways like Bcr-Abl in leukemia models . Methodologically, kinase assays using poly(Glu,Tyr) substrates and ELISA-based detection of phosphorylated tyrosine residues are standard for quantifying IC50 values (e.g., 9 nM for Src, <3 nM for Lck/Lyn) .
Q. How should researchers design in vitro experiments to assess the compound’s efficacy in cancer cell lines?
Use cell proliferation assays (e.g., live/dead staining with calcein-AM) in SFK-dependent models like K-562 (CML) or Meg-01 (megakaryoblastic leukemia). Optimize dosing (0.1–0.3 μM for 50% inhibition) and include controls for off-target effects (e.g., Abl kinase inhibition at 3 μM). Monitor apoptosis via caspase-3 activation or Annexin V staining, as A 419259 induces dose-dependent apoptosis in Ph+ leukemia cells .
Q. What are the critical storage and handling protocols for maintaining compound stability?
Store lyophilized powder at 2–8°C in a dark, dry environment. Reconstitute in DMSO (2 mM stock) and avoid repeated freeze-thaw cycles. For cell-based assays, dilute in culture media to ≤0.1% DMSO to prevent cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values across studies?
Discrepancies in IC50 values (e.g., 0.43 nM for Hck vs. 3 nM for Lyn) may arise from assay conditions (e.g., ATP concentration, buffer pH) or cell-line specificity. Validate results using orthogonal methods like surface plasmon resonance (SPR) for binding affinity or isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-reference with kinase profiling panels to confirm selectivity .
Q. What experimental strategies ensure specificity when studying downstream SFK signaling pathways?
Combine genetic knockdown (e.g., siRNA targeting Lyn/Lck) with pharmacological inhibition to confirm on-target effects. Use phospho-specific antibodies in Western blotting to track downstream targets (e.g., STAT3, FAK). For comprehensive pathway analysis, employ phosphoproteomics or RNA-seq to identify compensatory mechanisms in resistant cells .
Q. How can pharmacokinetic challenges be addressed in in vivo models?
While in vitro data show efficacy in leukemia cells, in vivo bioavailability may be limited by rapid clearance. Use LC-MS/MS to quantify plasma and tissue concentrations in murine models. Optimize formulations (e.g., PEGylation or liposomal encapsulation) to enhance stability and half-life. Monitor toxicity via liver/kidney function markers .
Q. What structural modifications could improve selectivity against non-SFK kinases like Abl?
The pyrrolo-pyrimidine core of A 419259 can be modified to reduce Abl affinity (IC50 = 3 μM). Introduce bulkier substituents at the C5 position (e.g., replacing phenoxyphenyl groups) to sterically hinder Abl’s active site. Validate using molecular dynamics simulations and kinase profiling .
Q. How do researchers differentiate SFK-dependent vs. SFK-independent apoptosis in treated cells?
Use isogenic cell lines with SFK knockout or inhibitor-resistant mutations (e.g., Hck-T338I). Compare apoptosis induction in wild-type vs. mutant cells via TUNEL assays or cytochrome c release. Correlate with SFK activity using phospho-Src (Y416) antibodies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
